Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate
Overview
Description
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate: is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which includes a spiro junction between a diazaspirodecane and a carboxylate group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate typically involves the reaction of 2,8-diazaspiro[4.5]decane-8-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new pharmaceuticals .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of drugs targeting neurological disorders. Its spirocyclic structure is believed to enhance the stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. This modulation can result in various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
- Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate oxalate
- Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Comparison:
- Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a smaller spirocyclic ring compared to Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate, which may affect its reactivity and binding properties.
- Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate oxalate: This compound is similar in structure but differs in its counterion, which can influence its solubility and stability.
- Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate: The presence of an oxo group in this compound introduces additional reactivity, making it suitable for different types of chemical transformations .
Properties
IUPAC Name |
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQHSPCUBVJVGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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